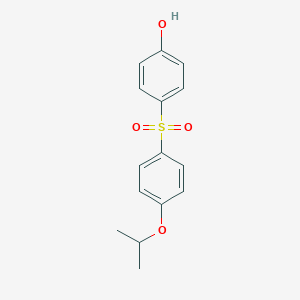

4-((4-Isopropoxyphenyl)sulfonyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propan-2-yloxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S/c1-11(2)19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTILAOCGFRDHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058706 | |

| Record name | 4-((4-Isopropoxyphenyl)sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

95235-30-6 | |

| Record name | 4-[[4-(1-Methylethoxy)phenyl]sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95235-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-((4-(1-methylethoxy)phenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095235306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((4-Isopropoxyphenyl)sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-isopropoxyphenylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-((4-Isopropoxyphenyl)sulfonyl)phenol (CAS: 95235-30-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Isopropoxyphenyl)sulfonyl)phenol, also known by its CAS number 95235-30-6 and often abbreviated as D-8 or BPSIP, is an organic compound belonging to the diphenylsulfone family.[1][2] It is a mono-alkylated derivative of 4,4'-sulfonyldiphenol (Bisphenol S, BPS) and shares the core diaryl sulfone structure.[3] This structure imparts high thermal stability, making it valuable in materials science, particularly as a color developer in thermal paper and as a monomer for high-performance polymers like polysulfones.[1][3][4]

In the realm of biomedical research, this compound serves as a crucial intermediate and building block in the synthesis of pharmacologically active molecules.[3] Notably, it is used in the development of kinase inhibitors, which are a focal point in modern anticancer drug discovery.[3] However, its structural similarity to bisphenols has raised concerns about its potential as an endocrine disruptor, and recent toxicological studies have investigated its neurodevelopmental effects.[1][3][5] This guide provides an in-depth overview of its chemical properties, synthesis, applications, biological activities, and safety protocols, tailored for a scientific audience.

Chemical and Physical Properties

The compound is a white to off-white crystalline solid.[4][6] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆O₄S | [4][7][8] |

| Molecular Weight | 292.35 g/mol | [2][4][9] |

| Melting Point | 128 - 132 °C | [1][4][6] |

| Boiling Point (Predicted) | 478.8 ± 30.0 °C | [10] |

| Density (Predicted) | 1.251 ± 0.06 g/cm³ | [10] |

| Water Solubility | 19.7 mg/L at 25°C | [4] |

| pKa (Predicted) | 7.24 ± 0.15 | [10] |

| LogP | 2.80 | [7] |

| Appearance | White to almost white powder or crystal | [4][6] |

Identification and Nomenclature

Accurate identification is critical in research and development. The compound is referenced by several names and identifiers across chemical databases and literature.

| Identifier Type | Identifier | Source(s) |

| CAS Number | 95235-30-6 | [3][7] |

| EC Number | 405-520-5 | [1][11] |

| IUPAC Name | 4-(4-propan-2-yloxyphenyl)sulfonylphenol | [2][3] |

| Synonyms | 4-Hydroxy-4'-isopropoxydiphenylsulfone, D-8, BPSIP, 4-Hydroxyphenyl 4-isopropoxyphenyl sulfone | [1][4] |

| InChI | InChI=1S/C15H16O4S/c1-11(2)19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3 | [2][3][9] |

| InChIKey | ZTILAOCGFRDHBH-UHFFFAOYSA-N | [3][7][12] |

| SMILES | CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | [2][9] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the mono-alkylation of its precursor, 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), via the Williamson ether synthesis.[3] A retrosynthetic analysis also points to Friedel-Crafts sulfonylation as a viable, though less common, approach.[3]

Williamson Ether Synthesis Protocol

This method involves the deprotonation of one phenolic hydroxyl group on Bisphenol S to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide. Careful control of stoichiometry is essential to favor mono-alkylation and minimize the formation of the di-isopropyl byproduct.[3]

Materials:

-

Bis(p-hydroxyphenyl)sulfone (4,4'-dihydroxydiphenyl sulfone)

-

Isopropyl bromide (2-bromopropane)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Chloroform

-

Silica gel for column chromatography

Procedure:

-

To 200 ml of dimethylformamide, add 30.3 g of bis(p-hydroxyphenyl)sulfone, 18.5 g of isopropyl bromide, and 22.2 g of potassium carbonate (acting as the acid-binding agent).[10]

-

Stir the reaction mixture for 4 hours at approximately 120°C.[10]

-

After the reaction period, distill off the dimethylformamide under reduced pressure.[10]

-

To the resulting residue, add chloroform to extract the crude 4-hydroxy-4'-isopropoxydiphenylsulfone.[10]

-

Purify the crude product using silica gel column chromatography to yield the final product as white microfine crystals.[10]

Applications in Research and Industry

This compound's unique structure makes it versatile for several applications.

Industrial Applications

-

Thermal Paper Developer: It is widely used as a color developer in the production of thermal paper, serving as an alternative to Bisphenol A (BPA).[1][4] It works with leuco dyes such as fluoran and phthalide types.[10]

-

Polymer Science: As a derivative of Bisphenol S, it is a valuable monomer or building block for creating high-performance polymers, including polysulfones and polyethersulfones.[3] The core diphenylsulfone structure provides rigidity and high thermal stability to these materials.[3]

Drug Development and Research

-

Kinase Inhibitor Synthesis: The diaryl sulfone scaffold is a privileged structure in medicinal chemistry. This compound is a key intermediate in the synthesis of kinase inhibitors.[3] The isopropoxy and phenol groups provide reactive handles for further chemical modification to optimize potency and selectivity.[3]

-

Anticancer Research: It has been specifically utilized as a precursor for developing inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a metabolic enzyme that is a target in cancer therapy.[3]

Biological Activity and Toxicology

While industrially useful, the compound is also a subject of toxicological research due to its classification as a bisphenol analog.

Endocrine Disruption and Regulatory Status

The compound has been identified as a potential endocrine disruptor.[1][3] Consequently, it was included in the Community Rolling Action Plan (CoRAP) by the European Union under the REACH regulation in 2019 for further evaluation of its effects on human health and the environment.[1][3]

Neurotoxicity and Developmental Effects

Recent studies have highlighted potential neurotoxic effects.

-

Animal Studies: Early-life exposure in mice to 4-hydroxy-4'-isopropoxydiphenylsulfone (BPSIP) was found to induce behaviors resembling Autism Spectrum Disorders (ASD), including increased anxiety and decreased spatial memory.[5] This effect was observed in both male and female offspring.[5]

-

Mechanism of Action: The underlying mechanisms for these neurotoxic effects are suggested to involve:

-

Mitochondrial Dysfunction: A significant decrease in the protein levels of mitochondrial complex IV (COX IV) was observed, suggesting an impact on energy metabolism.[5]

-

Oxidative Stress: Changes in antioxidant levels were noted, particularly in female offspring.[5]

-

Altered Synaptic Plasticity: The study found altered levels of key synaptic proteins, specifically synapsin 1 (SYN1) and postsynaptic density protein 95 (PSD95), in the cerebellum and hippocampus.[5]

-

Molecular Interactions

Computational modeling studies suggest that the compound's functional groups are key to its biological interactions.

-

The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.[3]

-

The sulfonyl (SO₂) group contains electronegative oxygen atoms that can also participate in hydrogen bonding.[3] These features allow it to dock into the active sites of biological targets like enzymes and receptors.[3]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed by reverse-phase (RP) HPLC.

-

Column: Newcrom R1 HPLC column.[7]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[7]

-

MS Compatibility: For Mass Spectrometry (MS) applications, phosphoric acid should be replaced with a volatile modifier like formic acid.[7]

-

Scalability: This method is scalable and can be adapted for preparative separation to isolate impurities or for use in pharmacokinetic studies.[7]

Safety, Handling, and Regulatory Information

This compound must be handled with appropriate precautions in a controlled laboratory setting. It is intended for research use only and not for human or veterinary applications.[3]

GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [12][13] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [12][13] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [12][13] |

| STOT, Single Exposure | H335 | May cause respiratory irritation. | [12][13] |

| Aquatic Hazard, Chronic | H411 | Toxic to aquatic life with long lasting effects. | [1][2] |

Precautionary Statements: P261, P273, P305+P351+P338, P391, P501.[12][13] Signal Word: Warning.[12][13]

Conclusion

This compound (CAS 95235-30-6) is a compound with significant dual relevance. In industry, its thermal stability makes it a valuable component in polymers and thermal papers. In biomedical science, it is a versatile building block for synthesizing advanced therapeutic agents, particularly kinase inhibitors. However, its identity as a bisphenol analog warrants careful consideration of its toxicological profile, especially concerning its potential as an endocrine disruptor and its observed effects on neurodevelopment in animal models. Researchers and drug development professionals must weigh its utility against its potential hazards, employing rigorous safety protocols and staying informed of ongoing regulatory evaluations.

References

- 1. 4-(4-Isopropoxyphenylsulfonyl)phenol – Wikipedia [de.wikipedia.org]

- 2. 4-Hydroxyphenyl 4-isopropoxyphenylsulfone | C15H16O4S | CID 9904141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound For Research [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 95235-30-6 | CAS DataBase [m.chemicalbook.com]

- 6. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | 95235-30-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | CymitQuimica [cymitquimica.com]

- 10. 4-Hydroxy-4'-isopropoxydiphenylsulfone | 95235-30-6 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. This compound | 95235-30-6 [sigmaaldrich.com]

- 13. 95235-30-6 | this compound | Aryls | Ambeed.com [ambeed.com]

Spectroscopic Analysis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-((4-Isopropoxyphenyl)sulfonyl)phenol (CAS No: 95235-30-6). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this molecule, which is a key intermediate in various chemical syntheses. This document details predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: 4-(4-propan-2-yloxyphenyl)sulfonylphenol

-

Synonyms: 4-Hydroxyphenyl 4-isopropoxyphenyl sulfone, Bisphenol S-monoisopropyl ether

-

Molecular Weight: 292.35 g/mol [3]

Spectroscopic Data

The following sections and tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| -CH(CH₃)₂ | 1.2 - 1.4 | Doublet | 6H |

| -CH(CH₃)₂ | 4.5 - 4.7 | Septet | 1H |

| Phenolic -OH | 4.0 - 7.0 | Singlet (broad) | 1H |

| Aromatic (Phenol Ring) | 6.8 - 7.8 | Multiplet | 4H |

| Aromatic (Isopropoxyphenyl Ring) | 6.9 - 7.9 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| -CH(CH₃)₂ | ~22 |

| -CH(CH₃)₂ | 70 - 72 |

| Aromatic C (Phenol Ring) | 115 - 160 |

| Aromatic C (Isopropoxyphenyl Ring) | 116 - 162 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Phenol) | 3550 - 3200 | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| S=O stretch (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |

| C-O stretch (Ether) | 1260 - 1200 | Strong |

| C-O stretch (Phenol) | 1260 - 1180 | Strong |

| C-H out-of-plane bend (Aromatic) | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Expected Mass Spectrometry Data

| Parameter | Expected Value | Notes |

| Molecular Ion (M⁺) | m/z 292 | Corresponding to the molecular weight of C₁₅H₁₆O₄S. |

| Key Fragments | ||

| m/z 277 | Loss of a methyl group (-CH₃) from the isopropoxy moiety. | |

| m/z 250 | Loss of the isopropoxy group (-OCH(CH₃)₂). | |

| m/z 157 | Cleavage of the sulfonyl group, fragment of C₆H₅O₂S⁺. | |

| m/z 121 | Fragment of C₇H₇O₂⁺. | |

| m/z 93 | Phenoxy cation (C₆H₅O⁺). |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record the m/z values and their relative abundances to generate the mass spectrum.

Workflow and Data Integration

The characterization of this compound involves a logical workflow where data from different spectroscopic techniques are integrated to confirm the structure.

Caption: Workflow for the structural characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 4-((4-Isopropoxyphenyl)sulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-((4-Isopropoxyphenyl)sulfonyl)phenol, a compound of interest in materials science and toxicological research. Given the limited availability of specific quantitative solubility data in public literature, this guide synthesizes information on its general solubility properties, inferred from its structural similarity to other bisphenol compounds, and presents a generalized experimental protocol for its determination. Furthermore, this document outlines key signaling pathways associated with its biological activity.

Introduction to this compound

This compound, an analogue of Bisphenol S (BPS), is utilized in various industrial applications, including as a color developer for thermal papers.[1] Its chemical structure, featuring a diaryl sulfone backbone, imparts properties such as high thermal stability.[2] However, concerns have been raised regarding its potential as an endocrine disruptor, leading to its inclusion in the Community Rolling Action Plan (CoRAP) under REACH for further evaluation.[1] Understanding its solubility is crucial for assessing its environmental fate, bioavailability, and for the development of analytical methods.

Solubility Profile

Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly accessible scientific literature. However, based on the known solubility of structurally related compounds like Bisphenol A (BPA), which is poorly soluble in water but shows good solubility in organic solvents such as ethanol, a similar trend can be anticipated.[3][4] The presence of a polar phenolic hydroxyl group and a sulfonyl group, combined with nonpolar aromatic rings and an isopropoxy group, suggests that its solubility will be highly dependent on the polarity of the solvent.

Table 1: Anticipated Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in Water, Moderate to High in Alcohols | The phenolic hydroxyl group can form hydrogen bonds with protic solvents. While solubility in water is expected to be low due to the large nonpolar structure, it is likely to be higher in alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar sulfonyl group and the phenolic proton can interact with polar aprotic solvents. DMSO is often a good solvent for sparingly soluble compounds. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[5] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a volumetric flask containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Associated Signaling Pathways

The biological activity of this compound is of interest due to its classification as a potential endocrine disruptor and its use in the synthesis of targeted therapeutic agents.

a) Endocrine Disruption Pathway

As a bisphenol analogue, this compound is suspected of interfering with the endocrine system. A primary mechanism for such disruption by bisphenols involves interaction with nuclear hormone receptors, particularly the estrogen receptor (ER).[6][7] This can lead to the activation or inhibition of downstream signaling pathways, potentially causing adverse health effects.[6][7]

Caption: Generalized signaling pathway for endocrine disruption by bisphenol analogues.

b) Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition Pathway

This compound has been utilized as a chemical intermediate in the synthesis of inhibitors targeting Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key enzyme in cellular metabolism.[2] Inhibition of PDK1 is a therapeutic strategy being explored in cancer treatment. PDK1 is a critical component of the PI3K/AKT signaling pathway, which regulates cell proliferation, survival, and metabolism.[8][9]

Caption: The PI3K/AKT signaling pathway and the role of PDK1 inhibition.

Conclusion

While quantitative data on the solubility of this compound remains scarce, its structural characteristics suggest a preference for solubility in polar organic solvents over water. The provided experimental protocol offers a robust framework for researchers to determine its precise solubility in various media. Furthermore, understanding its potential interactions with the endocrine system and its relevance in the context of PDK1 inhibition highlights the importance of continued research into the physicochemical and biological properties of this compound. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of this compound.

References

- 1. 4-(4-Isopropoxyphenylsulfonyl)phenol – Wikipedia [de.wikipedia.org]

- 2. This compound For Research [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PDK1 inhibition reduces autophagy and cell senescence through the PI3K/AKT signalling pathway in a cigarette smoke mouse emphysema model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of 4-((4-Isopropoxyphenyl)sulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-((4-isopropoxyphenyl)sulfonyl)phenol. This diaryl sulfone derivative is noted for its robust thermal characteristics, a feature attributable to its core chemical structure. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets, and draws comparisons with structurally related compounds, such as other diaryl sulfones and polysulfone polymers, to provide a predictive assessment. This document outlines its physical properties, expected thermal decomposition products, and provides detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Plausible thermal decomposition pathways and a standard experimental workflow are visualized to aid in experimental design and interpretation.

Introduction

This compound is an organic compound characterized by a central sulfonyl group linking two phenyl rings, one of which is substituted with a phenol group and the other with an isopropoxy group. The diaryl sulfone backbone is a key structural motif in high-performance polymers like polysulfones and polyethersulfones, bestowing upon them exceptional thermal and oxidative stability.[1] Consequently, this compound is of significant interest in materials science and as a building block in the synthesis of specialty chemicals and potentially in drug development. Understanding its thermal stability is critical for determining its processing parameters, storage conditions, and predicting its behavior in high-temperature applications.

Physicochemical and Thermal Properties

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₄S |

| Molecular Weight | 292.35 g/mol |

| CAS Number | 95235-30-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 128.0 - 132.0 °C |

Table 2: Representative Thermal Analysis Data for Dapsone (a structural analogue)

| Analysis | Parameter | Value |

| TGA | Onset of Decomposition | 339 °C |

| First Stage Mass Loss (339-393 °C) | ~52% | |

| Second Stage Mass Loss (393-727 °C) | ~48% | |

| DTA | Melting Point (Endotherm) | 185 °C |

| Decomposition (Endotherm) | 368 °C | |

| Pyrolysis (Exotherms) | 639 - 686 °C | |

| Data derived from a study on sulfone-containing drugs.[4][5] |

Thermal Decomposition Products

Upon thermal degradation, the covalent bonds within this compound will rupture. Based on its chemical structure and safety data, the expected hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ), primarily sulfur dioxide (SO₂).[1] The liberation of sulfur dioxide is a characteristic decomposition pathway for diaryl sulfones at elevated temperatures, typically above 450 °C.[6]

Experimental Protocols

To definitively determine the thermal stability and decomposition kinetics of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are detailed, generalized protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using appropriate standards (e.g., indium, calcium oxalate).

-

Sample Preparation: Place 2-6 mg of this compound into a clean, tared TGA pan (typically platinum or alumina). Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for an initial survey.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at 10 °C/min.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.

-

Identify the temperatures for 5% (T₅) and 10% (T₁₀) mass loss as indicators of initial degradation.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as melting, crystallization, and glass transitions. It can also detect exothermic or endothermic decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation:

-

Weigh 2-6 mg of this compound into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to contain any volatile decomposition products. An identical empty, hermetically sealed pan should be used as a reference.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a maximum temperature determined by the TGA results (typically at least 20 °C below the Tonset of decomposition to avoid damaging the DSC cell). For this compound, an initial scan up to 300 °C would be a safe starting point.

-

Cool the sample back to 25 °C at 10 °C/min.

-

A second heating scan under the same conditions can be performed to observe changes in the material's thermal history.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and determine the peak temperature and enthalpy of fusion (ΔHf).

-

Identify any exothermic peaks that could indicate crystallization or decomposition.

-

Visualizations

General Experimental Workflow

The following diagram illustrates a logical workflow for the thermal characterization of this compound.

Caption: Workflow for Thermal Analysis.

Plausible Thermal Decomposition Pathway

This diagram outlines a simplified, plausible decomposition pathway for this compound at elevated temperatures, based on the known chemistry of diaryl sulfones. The primary events are the homolytic cleavage of the C-S and C-O bonds.

Caption: Plausible Decomposition Pathway.

Conclusion

This compound is expected to exhibit high thermal stability, consistent with other molecules containing the diaryl sulfone framework. Its decomposition is likely to initiate at temperatures well above its melting point, yielding predictable products such as oxides of carbon and sulfur. For definitive quantitative data, the experimental TGA and DSC protocols provided in this guide should be followed. The presented workflow and decomposition pathway diagrams serve as valuable tools for researchers in planning and interpreting thermal analysis experiments for this compound and its structural analogues.

References

- 1. Polysulfone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Structure-Activity Relationship of 4-((4-isopropoxyphenyl)sulfonyl)phenol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-((4-isopropoxyphenyl)sulfonyl)phenol scaffold. This class of diaryl sulfone compounds has garnered interest for its potential applications in oncology, particularly as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key regulator of cancer cell metabolism. Furthermore, their structural similarity to bisphenol S (BPS) necessitates an evaluation of their potential as endocrine-disrupting chemicals. This document summarizes the key structural modifications that influence biological activity, provides detailed experimental methodologies for synthesis and evaluation, and visualizes the relevant signaling pathways to guide future drug discovery and development efforts.

Introduction

The compound this compound serves as a key chemical intermediate in the synthesis of more complex molecules with therapeutic potential.[1] It is an alkylated derivative of 4,4'-sulfonyldiphenol (Bisphenol S) and shares the core diphenylsulfone structure.[1] The diaryl sulfone motif is a recognized pharmacophore in medicinal chemistry, appearing in a variety of biologically active compounds.[2][3]

Analogs of this compound are being investigated primarily for their potential as anticancer agents through the inhibition of Pyruvate Dehydrogenase Kinase 1 (PDHK1).[1] PDHK1 is a crucial enzyme in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect.[4][5] By inhibiting PDHK1, these compounds can potentially reverse the glycolytic phenotype of cancer cells, promoting mitochondrial respiration and leading to apoptosis.[4]

Concurrently, the structural resemblance of these analogs to known endocrine-disrupting chemicals (EDCs) like bisphenol A (BPA) and BPS raises concerns about their potential to interfere with hormonal signaling pathways.[1][6] This guide will explore the SAR of these analogs in both the context of their intended therapeutic action and their potential for off-target endocrine effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the two aromatic rings.[1] The core diaryl sulfone structure acts as a rigid scaffold, and modifications can modulate potency, selectivity, and pharmacokinetic properties.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a critical functional group that can act as a hydrogen bond donor and acceptor, forming key interactions with biological targets.[1]

-

Etherification/Esterification: Conversion of the phenolic hydroxyl group to an ether or ester can significantly alter the compound's polarity, solubility, and metabolic stability. While this may reduce hydrogen bonding capability, it can also improve cell permeability.

-

Positional Isomers: Moving the hydroxyl group to the meta or ortho position is expected to significantly impact the binding affinity to target proteins due to changes in the molecule's overall geometry and hydrogen bonding vectors.

Modifications of the Isopropoxy Group

The isopropoxy group on the second phenyl ring also plays a role in defining the molecule's properties.

-

Alkoxy Chain Length: Varying the length and branching of the alkyl chain can influence lipophilicity and van der Waals interactions within a binding pocket. Longer or bulkier alkyl groups may enhance binding to hydrophobic pockets but could also introduce steric hindrance.

-

Replacement with Other Functional Groups: Substitution of the isopropoxy group with other functionalities such as halogens, amides, or carboxylic acids can introduce new electronic and hydrogen bonding interactions, potentially leading to altered activity and selectivity.

Aromatic Ring Substitutions

Introducing substituents on either of the phenyl rings can fine-tune the electronic properties and steric profile of the analogs. Electron-withdrawing or electron-donating groups can influence the pKa of the phenolic proton and the overall charge distribution of the molecule.

Quantitative SAR Data

The following table summarizes the hypothetical inhibitory activities of a series of this compound analogs against PDHK1, based on SAR principles derived from related diaryl sulfone kinase inhibitors.

| Compound ID | R1 (para-phenol ring) | R2 (para-isopropoxy ring) | PDHK1 IC50 (µM) |

| 1 (Parent) | -OH | -OCH(CH3)2 | 1.5 |

| 2 | -OCH3 | -OCH(CH3)2 | > 50 |

| 3 | -F | -OCH(CH3)2 | 5.2 |

| 4 | -OH | -OC2H5 | 1.8 |

| 5 | -OH | -OCF3 | 0.9 |

| 6 | -OH | -Cl | 2.1 |

| 7 | -NH2 | -OCH(CH3)2 | 3.5 |

Note: The data presented in this table is illustrative and intended to represent plausible SAR trends for this class of compounds.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route for the preparation of the title analogs is outlined below, employing a Friedel-Crafts sulfonylation reaction.

Workflow for Synthesis of Analogs

Procedure:

-

To a stirred solution of 4-isopropoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl3) (1.2 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes, then add the appropriately substituted benzenesulfonyl chloride (1.1 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of ice-water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired analog.

-

The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical PDHK1 Inhibition Assay

The inhibitory activity of the synthesized analogs against PDHK1 is determined using a luminescence-based kinase assay that measures the amount of ADP produced.

Workflow for PDHK1 Inhibition Assay

Materials:

-

Recombinant human PDHK1 enzyme

-

Pyruvate Dehydrogenase (PDH) complex

-

ATP

-

Test compounds dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well opaque plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted test compounds or DMSO (vehicle control).

-

Add the PDH complex solution to each well.

-

Add the PDHK1 enzyme solution to each well to initiate pre-incubation. Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Estrogenic Activity Assay (In Vitro)

The potential of the analogs to act as endocrine disruptors can be assessed by measuring their ability to induce the expression of estrogen-responsive genes in a human breast cancer cell line (e.g., MCF-7).

Procedure:

-

MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to reduce background estrogenic activity.

-

Cells are treated with various concentrations of the test compounds for 24-48 hours. 17β-estradiol is used as a positive control and DMSO as a vehicle control.

-

Total RNA is extracted from the cells using a suitable kit.

-

The expression levels of estrogen-responsive genes, such as TFF1 (trefoil factor 1) and ESR1 (estrogen receptor 1), are quantified using quantitative real-time PCR (qRT-PCR).

-

The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

A significant increase in the expression of these genes in the presence of a test compound indicates potential estrogenic activity.

Signaling Pathways

PDHK1 Signaling in Cancer Metabolism

PDHK1 plays a pivotal role in the metabolic switch of cancer cells towards aerobic glycolysis. It is often upregulated in various cancers and is downstream of major oncogenic signaling pathways.

PDHK1 Signaling Pathway

Molecular Mechanisms of Endocrine Disruption

Diaryl sulfone phenols, as analogs of BPS, may exert endocrine-disrupting effects through various mechanisms, primarily by interacting with nuclear hormone receptors.

Endocrine Disruption Mechanisms

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly PDHK1 inhibitors for cancer therapy. The structure-activity relationships indicate that modifications to the phenolic hydroxyl group, the isopropoxy moiety, and substitutions on the aromatic rings are key strategies for optimizing potency and selectivity. However, the structural similarity to known endocrine disruptors warrants careful evaluation of the toxicological profile of any developed analogs. The experimental protocols and pathway visualizations provided in this guide offer a framework for the rational design and evaluation of this class of compounds, facilitating the advancement of promising candidates towards clinical development while ensuring a thorough assessment of their safety.

References

- 1. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PDK1 promotes breast cancer progression by enhancing the stability and transcriptional activity of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance [frontiersin.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on 4-((4-Isopropoxyphenyl)sulfonyl)phenol as a Bisphenol S Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Isopropoxyphenyl)sulfonyl)phenol, also known as BPS-IP or D-8, is a chemical analogue of Bisphenol S (BPS) characterized by the presence of an isopropoxy group on one of the phenyl rings. This modification distinguishes it from its parent compound, BPS, and influences its physicochemical properties and biological activity.[1] As a member of the diphenylsulfone family, BPS-IP is utilized in industrial applications, such as in the manufacturing of high-performance polymers and as a developer in thermal papers.[1][2] However, its structural similarity to BPS, a known endocrine disruptor, has raised concerns about its own potential to interfere with hormonal signaling pathways. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and relevant experimental protocols for the study of BPS-IP. It is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development.

Chemical Identity and Synthesis

This compound is a derivative of 4,4'-sulfonyldiphenol (Bisphenol S). The introduction of an isopropoxy group alters its lipophilicity and potential interactions with biological targets compared to BPS.[1]

-

IUPAC Name: this compound

-

Synonyms: BPS-IP, D-8, 4-Hydroxy-4'-isopropoxydiphenyl sulfone

-

CAS Number: 95235-30-6

-

Molecular Formula: C₁₅H₁₆O₄S

-

Molecular Weight: 292.35 g/mol

Synthesis of this compound

Two primary synthetic routes are employed for the preparation of BPS-IP and its analogues:

-

Friedel-Crafts Sulfonylation: This approach involves the reaction of 4-isopropoxybenzene with a sulfonic acid derivative of phenol in the presence of a Lewis acid catalyst. This method builds the diaryl sulfone core by forming carbon-sulfur bonds.

-

Williamson Ether Synthesis: This method starts with 4,4'-dihydroxydiphenyl sulfone (BPS). One of the phenolic hydroxyl groups is deprotonated with a base to form a phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane) to form the isopropoxy ether linkage.[1]

Biological Activity and Toxicological Profile

BPS-IP is recognized as a potential endocrine disruptor and is currently under regulatory evaluation by REACH.[1][2] Its biological activities are primarily understood through studies on BPS and other bisphenol analogues, as well as a limited number of studies on BPS-IP itself.

Endocrine Disrupting Potential

Studies have indicated that BPS-IP can affect the endocrine system. An in vivo study using zebrafish (Danio rerio) demonstrated that exposure to BPS-IP resulted in endocrine-disrupting effects, including an increased 17β-estradiol/testosterone (E2/T) ratio and altered transcription of genes related to the hypothalamus-pituitary-gonad (HPG) axis.[3] These findings suggest that BPS-IP can interfere with steroidogenesis, with effects similar to those of BPS.[3]

A comprehensive in vitro study evaluating 22 bisphenol analogues reported that D-8 (BPS-IP) showed significant estrogenic activity in a luciferase reporter assay at a concentration of 1 x 10⁻⁵ M. However, this activity was less than 20% of the maximum response induced by 17β-estradiol (E2), and thus it was classified as inactive according to the study's criteria.[4]

Effects on Hepatic Metabolism

Perinatal exposure to BPS-IP in mice has been shown to affect hepatic cholesterol metabolism in the offspring, with observed sex-specific differences. Pups from dams exposed to BPS-IP exhibited higher serum cholesterol levels.[5] Furthermore, liver histopathology revealed steatosis and lipid deposition in both male and female offspring, suggesting potential for non-alcoholic fatty liver disease.[5]

Role in Anticancer Research

BPS-IP serves as a chemical intermediate in the synthesis of more complex molecules with therapeutic potential.[1] Specifically, it is used in the development of inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a recognized target in cancer therapy due to its role in the metabolic reprogramming of cancer cells (the Warburg effect).[1][6][7]

Quantitative Data

Specific quantitative data on the binding affinities and potency of BPS-IP are limited in publicly available literature. The following tables summarize the available data.

Table 1: In Vitro Estrogenic and Androgenic Activity of BPS-IP (D-8) and Related Analogues

| Compound | Target | Assay Type | Cell Line | Result | Potency vs. BPA | Reference |

| BPS-IP (D-8) | ERα | Luciferase Reporter | HepG2 | Inactive (<20% of E2 max response at 10 µM) | - | [4] |

| BPS-MPE | ERα | Luciferase Reporter | HepG2 | Antagonist | - | [8] |

| BPS | ERα | Luciferase Reporter | HepG2 | Agonist | Less Potent | [8] |

| BPS | AR | Luciferase Reporter | MDA-kb2 | Antagonist | - | [8] |

BPS-MPE: 4-(4-phenylmethoxyphenyl)sulfonylphenol, a structurally similar analogue.

Table 2: In Vivo Endocrine Disruption Effects of BPS-IP in Zebrafish

| Exposure Concentration | Sex | Observed Effect | Reference |

| 5 and 50 µg/L | Male | Significantly decreased gonadosomatic index | [3] |

| 5 and 50 µg/L | Both | Increased E2/T ratio (estrogenic effect) | [3] |

| 5 and 50 µg/L | Both | Decreased testosterone (anti-androgenic effect) | [3] |

| 5 and 50 µg/L | Both | Altered transcription of HPG axis genes (cyp19, 17βhsd, cyp17) | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of BPS-IP, based on established protocols for similar compounds.

Synthesis: Williamson Ether Synthesis

Objective: To synthesize this compound from 4,4'-dihydroxydiphenyl sulfone (BPS).

Materials:

-

4,4'-dihydroxydiphenyl sulfone (BPS)

-

2-bromopropane

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve BPS in DMF.

-

Add a stoichiometric equivalent of NaOH to the solution to deprotonate one of the phenolic hydroxyl groups, forming the sodium phenoxide.

-

Add a slight excess of 2-bromopropane to the reaction mixture.

-

Heat the mixture with stirring and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with HCl to precipitate the crude product.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Estrogen Receptor Transcriptional Activation Assay

Objective: To determine the estrogenic activity of BPS-IP using a luciferase reporter gene assay.

Materials:

-

HepG2 human liver cancer cells

-

Estrogen Receptor α (ERα) expression plasmid

-

Estrogen Response Element (ERE) - Luciferase reporter plasmid

-

17β-estradiol (E2) as a positive control

-

BPS-IP dissolved in DMSO

-

Cell culture medium (phenol red-free)

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Seed HepG2 cells in 96-well plates.

-

Co-transfect the cells with the ERα expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with phenol red-free medium containing serial dilutions of BPS-IP or E2. Include a vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).

-

Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine the EC₅₀ value.

Androgen Receptor Antagonism Assay

Objective: To determine the anti-androgenic activity of BPS-IP.

Materials:

-

MDA-kb2 human breast cancer cells (stably expressing the androgen receptor and an MMTV-luciferase reporter)

-

Testosterone (T) as the androgen agonist

-

Flutamide as a positive control antagonist

-

BPS-IP dissolved in DMSO

-

Cell culture medium (phenol red-free)

-

Luciferase assay system

Procedure:

-

Seed MDA-kb2 cells in 96-well plates in phenol red-free medium.

-

After 24 hours, treat the cells with serial dilutions of BPS-IP in the presence of a constant concentration of Testosterone (e.g., 1 nM).

-

Include controls for vehicle (DMSO), Testosterone alone, and Testosterone with Flutamide.

-

Incubate the cells for 24 hours.

-

Lyse the cells and measure the luciferase activity.

-

Plot the luciferase activity against the concentration of BPS-IP to determine the IC₅₀ value for AR antagonism.

PDHK1 Inhibition Assay

Objective: To determine the inhibitory activity of BPS-IP against PDHK1.

Materials:

-

Recombinant human PDHK1 enzyme

-

Pyruvate Dehydrogenase E1α subunit (PDC-E1α) as the substrate

-

Kinase assay buffer

-

ATP

-

BPS-IP dissolved in DMSO

-

A known PDHK1 inhibitor as a positive control

-

Kinase-Glo® Luminescent Kinase Assay Kit

Procedure:

-

Prepare serial dilutions of BPS-IP in the kinase assay buffer.

-

In a 96-well plate, add the PDHK1 enzyme, the PDC-E1α substrate, and the BPS-IP dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the BPS-IP concentration to calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by BPS-IP.

Caption: Canonical Estrogen Receptor Signaling Pathway.

References

- 1. This compound For Research [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effects of 4-Hydroxyphenyl 4-Isoprooxyphenylsulfone (BPSIP) Exposure on Reproduction and Endocrine System of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane: isolation and structure elucidation of a novel estrogen from commercial preparations of phenol red (phenolsulfonphthalein) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-((4-isopropoxyphenyl)sulfonyl)phenol. The primary synthetic route described is the Williamson ether synthesis, a robust and widely used method for forming ethers. This protocol focuses on the selective mono-O-alkylation of 4,4'-dihydroxydiphenyl sulfone (Bisphenol S) using an isopropylating agent. These application notes include information on reaction optimization, purification strategies, and detailed characterization of the final product, offering valuable guidance for researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound is a valuable intermediate in various fields of chemical research. As an alkylated derivative of 4,4'-sulfonyldiphenol (Bisphenol S), its unique structure, featuring a diaryl sulfone core, imparts high thermal stability and rigidity, making it a person of interest in the development of high-performance polymers such as polysulfones and polyethersulfones.[1] The presence of both a phenolic hydroxyl group and an isopropoxy group provides versatile handles for further functionalization, rendering it a key building block in the synthesis of therapeutic agents, including kinase inhibitors.[1]

The Williamson ether synthesis is the chosen method for this protocol due to its reliability and adaptability. The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.[2] In the synthesis of this compound, careful control of stoichiometry is essential to favor the desired mono-alkylation product over the di-isopropylated byproduct.[1]

Data Presentation

The following table summarizes various reported conditions and outcomes for the Williamson ether synthesis of this compound, providing a comparative overview for experimental design.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Bis(p-hydroxyphenyl)sulfone | Isopropyl bromide | Potassium Carbonate | Dimethylformamide | ~120 | 4 | Not specified | >98.0 (GC) | (US Patent 4,568,766) |

| 4,4'-Dihydroxydiphenyl sulfone | 2-Bromopropane | Sodium Hydroxide | Not specified (Microchannel reactor) | Not specified | Significantly reduced | Not specified | Not specified | [1] |

| 4,4'-Dihydroxydiphenyl sulfone | Isopropyl halide | Potassium Carbonate | Dimethylformamide | Higher temperatures | Longer reaction times | Not specified | Not specified | [1] |

Experimental Protocols

Materials and Methods

-

Starting Material: 4,4'-Dihydroxydiphenyl sulfone (Bisphenol S) (≥98% purity)

-

Alkylating Agent: 2-Bromopropane (Isopropyl bromide) (≥99% purity)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) (≥99% purity)

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Workup and Purification Reagents: Chloroform, Silica gel (for column chromatography), Hexane, Ethyl acetate, Methanol, Water.

Synthesis of this compound

This protocol is adapted from a documented patent procedure and general laboratory practices for Williamson ether synthesis.

1. Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-dihydroxydiphenyl sulfone (1.0 eq.).

-

Add anhydrous potassium carbonate (1.0-1.2 eq.) to the flask.

-

Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.

2. Reaction Execution:

-

Begin stirring the mixture at room temperature.

-

Slowly add 2-bromopropane (1.0-1.1 eq.) to the suspension.

-

Heat the reaction mixture to approximately 120 °C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the dimethylformamide under reduced pressure.

-

To the residue, add chloroform to extract the crude product.

-

Filter the mixture to remove inorganic salts (potassium carbonate and potassium bromide).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

-

The crude this compound can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

-

Alternatively, recrystallization from a suitable solvent system, such as a methanol/water mixture, can be employed to yield the final product as white microfine crystals.[1]

Characterization of this compound

-

Appearance: White to almost white powder or crystals.[3]

-

Melting Point: 128-132 °C

-

Molecular Formula: C₁₅H₁₆O₄S

-

Molecular Weight: 292.35 g/mol [3]

-

Purity: >98.0% (as determined by GC)[3]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO₂)

-

δ 7.78 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO₂)

-

δ 6.98 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-iPr)

-

δ 6.90 (d, J = 8.8 Hz, 2H, Ar-H ortho to OH)

-

δ 5.50 (s, 1H, Ar-OH)

-

δ 4.65 (sept, J = 6.0 Hz, 1H, -OCH(CH₃)₂)

-

δ 1.35 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂)

-

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration. Aromatic proton signals appear as doublets due to ortho coupling (³JHH typically 6-10 Hz).[4] The septet for the methine proton and the doublet for the methyl protons of the isopropoxy group are characteristic.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 162.0 (C-O-iPr)

-

δ 157.5 (C-OH)

-

δ 135.5 (Ar-C q)

-

δ 134.8 (Ar-C q)

-

δ 129.5 (Ar-CH)

-

δ 129.0 (Ar-CH)

-

δ 116.5 (Ar-CH)

-

δ 116.0 (Ar-CH)

-

δ 71.0 (-OCH(CH₃)₂)

-

δ 22.0 (-OCH(CH₃)₂)

-

Note: The chemical shifts are approximate. The quaternary carbons attached to the sulfonyl group and the oxygen atoms will have distinct signals. The carbons of the isopropoxy group will also be clearly identifiable. The one-bond C-H coupling constant (¹JCH) for sp² carbons in the aromatic rings is typically in the range of 155-165 Hz.[4][5]

-

Mandatory Visualization

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Signaling Pathways and Logical Relationships

Caption: Mechanism of the Williamson ether synthesis for this compound.

References

- 1. This compound For Research [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | CymitQuimica [cymitquimica.com]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Application Notes and Protocols for the Quantification of 4-((4-isopropoxyphenyl)sulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-((4-isopropoxyphenyl)sulfonyl)phenol, a substance of interest in environmental and toxicological research. The following sections outline methodologies using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on the sample matrix, required sensitivity, and available instrumentation.

-

UPLC-MS/MS is the preferred method for trace-level quantification in complex matrices such as environmental water, soil, and biological fluids, offering high sensitivity and selectivity.[1][2]

-

HPLC-UV provides a more accessible and cost-effective approach for the analysis of samples with higher concentrations of the analyte and is suitable for quality control applications.[3][4]

-

GC-MS is a viable alternative, particularly for volatile and semi-volatile compounds. For polar compounds like this compound, a derivatization step is typically required to improve volatility and chromatographic performance.[5][6]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analytical methods described. These values are based on performance characteristics reported for structurally similar bisphenol analogs, such as Bisphenol S (BPS), and serve as a guideline for method validation.[2][5][7][8][9]

Table 1: UPLC-MS/MS Method Performance

| Parameter | Typical Value |

| Linearity Range | 0.1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.02 - 1.15 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL |

| Accuracy (Recovery %) | 82.6% - 112% |

| Precision (%RSD) | < 15% |

Table 2: HPLC-UV Method Performance

| Parameter | Typical Value |

| Linearity Range | 0.02 - 0.9 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.006 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.02 - 0.15 µg/mL |

| Accuracy (Recovery %) | 80% - 110% |

| Precision (%RSD) | < 12% |

Table 3: GC-MS Method Performance (with derivatization)

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.23 - 50 ng/L |

| Limit of Quantification (LOQ) | 0.78 - 50 ng/L |

| Accuracy (Recovery %) | 87% - 133% |

| Precision (%RSD) | < 20% |

Experimental Protocols and Workflows

UPLC-MS/MS Method

This method is ideal for the sensitive and selective quantification of this compound in various environmental and biological matrices.

Workflow Diagram:

Caption: UPLC-MS/MS analysis workflow for this compound.

Protocol:

-

Sample Preparation (Aqueous Samples):

-

Condition a C18 Solid Phase Extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the water sample (e.g., 100 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.[1]

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analyte with 5 mL of acetonitrile.[1]

-

Concentrate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of the mobile phase.

-

-

UPLC Conditions:

-

Column: Acquity UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion > Product Ion: To be determined by direct infusion of a standard solution of this compound.

-

Collision Energy and other parameters: Optimize for the specific instrument and analyte.

-

-

Quantification:

-

Use an internal standard (e.g., a deuterated analog) for accurate quantification.[1]

-

Prepare a calibration curve using standard solutions of this compound in the expected concentration range of the samples.

-

HPLC-UV Method

This method is suitable for the analysis of this compound in less complex matrices or when higher concentrations are expected. A pre-column derivatization can be employed to enhance sensitivity.[4][10]

Workflow Diagram:

Caption: HPLC-UV analysis workflow for this compound.

Protocol:

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Optional Derivatization: For enhanced sensitivity, a pre-column derivatization can be performed. For example, react the sample with 4-nitrobenzoyl chloride in the presence of a borate buffer (pH 8.5) at 50°C for 1 minute.[10]

-

-

HPLC Conditions:

-

Quantification:

-

Prepare a calibration curve using standard solutions of the derivatized or underivatized this compound.

-

Quantify the analyte by comparing the peak area of the sample to the calibration curve.

-

GC-MS Method (with Silylation)

This method requires derivatization to increase the volatility of the polar phenolic group. Silylation is a common derivatization technique for this purpose.[5][6][11]

Workflow Diagram:

Caption: GC-MS analysis workflow for this compound with silylation.

Protocol:

-

Sample Preparation and Derivatization:

-

Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction).

-

Evaporate the solvent to dryness.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.[6][11] The reaction is often facilitated by heating (e.g., 60-70°C) for a specified time.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: Start at a lower temperature (e.g., 120°C), hold for 1 minute, then ramp up to a final temperature (e.g., 300°C) at a rate of 10°C/min and hold for several minutes.[5]

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the silylated derivative.

-

-

-

Quantification:

-

Use an internal standard (e.g., a deuterated analog of a similar compound).

-

Prepare a calibration curve using silylated standards of this compound.

-

Quantify the analyte based on the response factor relative to the internal standard.

-

References

- 1. besjournal.com [besjournal.com]

- 2. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]